5-Ethoxypyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

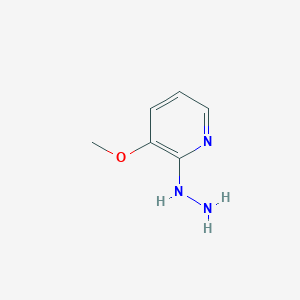

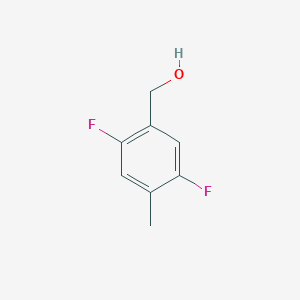

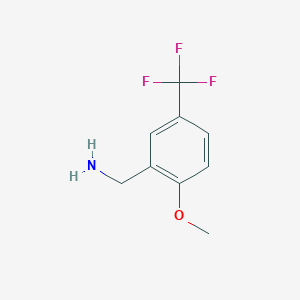

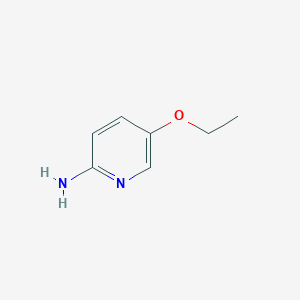

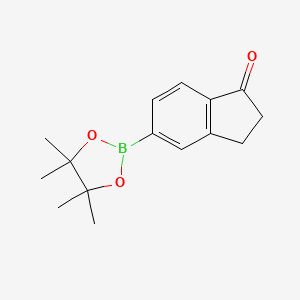

5-Ethoxypyridin-2-amine is a chemical compound that is part of a broader class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a structure similar to benzene, but with one carbon atom replaced by a nitrogen atom. The ethoxy group at the 5-position and the amino group at the 2-position on the pyridine ring are key functional groups that can influence the chemical behavior and applications of this compound.

Synthesis Analysis

The synthesis of compounds related to 5-ethoxypyridin-2-amine involves various strategies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines includes a cyclization step followed by a nucleophilic substitution reaction . Another related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is synthesized through a series of reactions including methoxylation, oxidation, and bromination . Additionally, the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives is achieved by reacting aromatic aldehydes, malononitrile, and ethanol in the presence of NaOH . A more direct synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine has been described, which avoids the side reactions encountered when starting from 2-amino-5-bromopyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-ethoxypyridin-2-amine has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a squaric acid derivative of 5-amino-2-methoxypyridine was determined using single crystal X-ray diffraction, revealing a pseudo-layer structure with intermolecular hydrogen bonds . Another study on a Schiff base related to 5-ethoxypyridin-2-amine characterized its structure with IR, 1H NMR, and X-ray single crystal diffraction, providing detailed information about the molecular geometry and electronic structure .

Chemical Reactions Analysis

The chemical reactivity of 5-ethoxypyridin-2-amine and its derivatives can be inferred from the reactions they undergo. Amination reactions of bromo-derivatives of ethoxypyridines have been studied, suggesting the involvement of pyridyne intermediates . These reactions are important for introducing amino groups into the pyridine ring, which can significantly alter the compound's properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethoxypyridin-2-amine derivatives are influenced by their molecular structure. For instance, the squaric acid derivative of 5-amino-2-methoxypyridine exhibits second-order nonlinear optical (NLO) properties and undergoes a phase transition at high temperatures, as evidenced by spectroscopic and thermal analysis . These properties are critical for applications in materials science, such as in the development of NLO materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 5-Ethoxypyridin-2-amine is synthesized from 3-bromo-4-ethoxypyridine and potassium amide in liquid ammonia. This process also results in the formation of 2-amino-5-bromo-4-ethoxypyridine, possibly through intermediates like 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010).

- A similar process involving the amination of 3-bromo-6-ethoxypyridine and 4-bromo-5-ethoxypyridine suggests rearrangements via ethoxy derivatives of 3,4-pyridyne, leading to the formation of 2-amino-4-ethoxypyridine (Pieterse & Hertog, 2010).

Herbicidal Activity

- 5-Ethoxypyridin-2-amine derivatives demonstrate potential herbicidal activity. For instance, (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, prepared from related compounds, show good herbicidal activity on crops like rape (Brassica napus) (Wang, Sun, & Huang, 2004).

Pharmaceutical Research

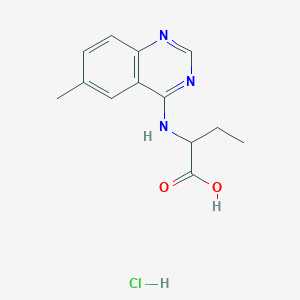

- In pharmaceutical research, 5-Ethoxypyridin-2-amine and its derivatives are explored for their potential in drug development. For example, 5-lipoxygenase-activating protein (FLAP) inhibitors, which include derivatives of 5-Ethoxypyridin-2-amine, have shown promise in clinical trials for conditions like asthma (Stock et al., 2011).

Material Science

- In material science, 5-Ethoxypyridin-2-amine derivatives have applications in the development of new materials with potential nonlinear optical (NLO) applications. These derivatives show significant second-order NLO application in both solution and bulk forms, as demonstrated by detailed spectroscopic, thermal, and structural analysis (Kolev et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-ethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZZIDVKJIEAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598420 |

Source

|

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxypyridin-2-amine | |

CAS RN |

89943-11-3 |

Source

|

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)